3-Methoxy-2-(trifluoromethyl)benzaldehyde CAS number
3-Methoxy-2-(trifluoromethyl)benzaldehyde CAS number
An In-Depth Technical Guide to 3-Methoxy-2-(trifluoromethyl)benzaldehyde (CAS: 1214384-89-0)
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-Methoxy-2-(trifluoromethyl)benzaldehyde. As a uniquely substituted aromatic aldehyde, this compound serves as a valuable building block in synthetic chemistry. Its architecture, featuring a potent electron-withdrawing trifluoromethyl group adjacent to an electron-donating methoxy group, presents a nuanced reactivity profile ripe for exploration in medicinal chemistry and material science. This document moves beyond a simple cataloging of properties to provide field-proven insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.
Core Physicochemical and Spectroscopic Profile
3-Methoxy-2-(trifluoromethyl)benzaldehyde is a yellow liquid under standard conditions.[1] The strategic placement of the trifluoromethyl group ortho to the aldehyde functionality is critical; its powerful inductive effect significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
| Property | Value | Source(s) |
| CAS Number | 1214384-89-0 | [2][3][4] |
| Molecular Formula | C₉H₇F₃O₂ | [1][2] |
| Molecular Weight | 204.15 g/mol | [1] |
| IUPAC Name | 3-methoxy-2-(trifluoromethyl)benzaldehyde | [5] |
| Appearance | Light yellow fused solid / liquid | [1][2] |
| Purity (Typical) | ≥97% | [1][2] |
| Refractive Index (n²⁰/D) | 1.489 | [1] |
| InChI Key | HSPNVFXNJYKWSK-UHFFFAOYSA-N | [5] |
| SMILES | COC1=CC=CC(=C1C(F)(F)F)C=O | [1] |
Predicted Spectroscopic Signature
-
¹H NMR Spectroscopy : The aromatic region will display three distinct protons in a complex splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring. The proton at C4 (para to the -CF₃) will likely be the most downfield of the aromatic protons, appearing as a triplet. The proton at C6 (ortho to the -CHO) will be a doublet of doublets, shifted downfield by the aldehyde's anisotropic effect. The proton at C5 will likely appear as a triplet. The methoxy protons (-OCH₃) will present as a sharp singlet around 3.9-4.0 ppm, and the aldehydic proton (-CHO) will be a highly deshielded singlet, appearing far downfield (>10 ppm).
-
¹³C NMR Spectroscopy : The aldehydic carbon will be the most downfield signal (~190 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show distinct signals, with C2 (bearing the -CF₃ group) and C3 (bearing the -OCH₃ group) being readily identifiable.
Synthesis and Mechanistic Considerations
The synthesis of this molecule is not widely documented in literature, a common scenario for specialized building blocks. However, two highly plausible and robust synthetic strategies can be employed, leveraging foundational principles of modern organic chemistry.
Primary Synthetic Route: Directed ortho Metalation (DoM)
The most elegant and regioselective approach is the Directed ortho Metalation (DoM) of 3-methoxybenzotrifluoride. In this strategy, the methoxy group acts as a powerful Directed Metalation Group (DMG), coordinating to an organolithium reagent and directing deprotonation exclusively at the C2 position—the most acidic proton, situated between the two activating/directing groups.[6][7] This method provides exceptional control and avoids the formation of other isomers.
A similar transformation has been patented for the synthesis of 2-Chloro-3-trifluoromethylbenzaldehyde, underscoring the industrial viability of this approach.[8][9]
Caption: Mechanism of Directed ortho Metalation (DoM) Synthesis.
Experimental Protocol (DoM):
-
System Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous tetrahydrofuran (THF).
-
Starting Material: Dissolve 3-methoxybenzotrifluoride (1.0 eq) in the anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
-
Formylation (Quench): Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional hour before gradually warming to room temperature.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or vacuum distillation to yield the final product.
Alternative Route: Oxidation of Precursor Alcohol
An alternative and equally reliable method involves the oxidation of the commercially available precursor, (3-methoxy-2-(trifluoromethyl)phenyl)methanol.[10] This is a standard transformation that avoids the use of pyrophoric organolithium reagents.
Experimental Protocol (Oxidation):
-
Reagent Preparation: Prepare a slurry of Pyridinium chlorochromate (PCC) (1.5 eq) with silica gel in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Oxidation: Dissolve (3-methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous DCM and add it to the PCC slurry in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite or silica gel, washing thoroughly with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified via column chromatography to afford the pure product.
Reactivity and Synthetic Utility
The unique substitution pattern of this molecule dictates its reactivity.
-
Aldehyde Reactivity: The ortho-trifluoromethyl group makes the aldehyde exceptionally electrophilic and reactive towards nucleophiles. This facilitates a wide range of transformations such as reductive aminations, Wittig reactions, aldol condensations, and Grignard additions.
-
Aromatic Ring Reactivity: The methoxy group is an activating, ortho-para director for electrophilic aromatic substitution. However, the C2 and C6 positions are sterically hindered and electronically deactivated by the adjacent substituents. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the methoxy group and meta to the trifluoromethyl group.
Caption: Key reaction pathways for the title compound.
Applications in Drug Discovery and Material Science
While specific applications of this particular isomer are not yet prevalent in the literature, its structural motifs are highly relevant to modern research and development. The trifluoromethyl group is a cornerstone of medicinal chemistry, valued for its ability to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and participate in strong binding interactions with biological targets.
This building block is an ideal candidate for:
-
Scaffold Decoration in Medicinal Chemistry: Its unique electronic and steric profile can be used to probe ligand-receptor interactions, potentially leading to novel therapeutics with improved potency and pharmacokinetic properties.
-
Synthesis of Advanced Polymers: Incorporation into polymer backbones can impart increased thermal stability, chemical resistance, and specific surface properties like hydrophobicity, useful for creating high-performance materials.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is essential. This compound is classified as an irritant.
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Handling Protocol:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Avoid breathing vapors.
-
Keep away from strong oxidizing agents, strong bases, and strong acids.
Storage:
-
Store in a tightly sealed container.
-
Given its sensitivity, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde group over time.
-
Keep in a cool, dry place.
Conclusion
3-Methoxy-2-(trifluoromethyl)benzaldehyde represents a specialized yet highly valuable chemical intermediate. Its synthesis is readily achievable through established, scalable methods like Directed ortho Metalation. The compound's pronounced electrophilicity and unique substitution pattern make it a compelling building block for constructing complex molecules in the pharmaceutical and material science sectors. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and strategically deploy this reagent in their research endeavors.
References
- Google Patents. (n.d.). EP0145334A2 - Benzaldehyde derivative and process for its preparation.
- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
-
SRF Limited. (2019). AN IMPROVED PROCESS FOR PREPARATION OF TRIFLUOROMETHYLBENZALDEHYDES AND INTERMEDIATES THEREOF. WIPO Patent Application WO/2019/049173. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Formylation - Common Conditions. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0145334 A2 - Benzaldehyde derivative and process for its preparation. Retrieved from [Link]
- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
Myers, A. G. Research Group. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). ortho metalation. Retrieved from [Link]
- Google Patents. (n.d.). WO2003074462A1 - The purification of 2-methoxy-5-trifluoromethoxybenzaldehyde.
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
Sources
- 1. 3-Methoxy-2-(trifluoromethyl)benzaldehyde, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 3-Methoxy-2-(trifluoromethyl)benzaldehyde | 1214384-89-0 [sigmaaldrich.com]
- 4. 1214384-89-0 Cas No. | 3-Methoxy-2-(trifluoromethyl)benzaldehyde | Apollo [store.apolloscientific.co.uk]
- 5. 3-Methoxy-2-(trifluormethyl)benzaldehyd, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. EP0145334A2 - Benzaldehyde derivative and process for its preparation - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. (3-methoxy-2-(trifluoromethyl)phenyl)methanol 95% | CAS: 1261750-58-6 | AChemBlock [achemblock.com]
